molecular formula C20H23ClFN5O B12748770 1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-fluorophenyl)-1-piperazinyl)propyl)-, monohydrochloride CAS No. 91532-11-5

1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-fluorophenyl)-1-piperazinyl)propyl)-, monohydrochloride

Cat. No.: B12748770
CAS No.: 91532-11-5
M. Wt: 403.9 g/mol
InChI Key: XTRSZFHBIKFQIW-UHFFFAOYSA-N
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Description

(((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzotriazine core, followed by the introduction of the piperazinyl and fluoro-phenyl groups. The final step involves the addition of the propyl group and the formation of the chlorhydrate salt. Reaction conditions such as temperature, pressure, and the use of specific catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

(((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate include other benzotriazine derivatives with different substituents. These compounds share a common benzotriazine core but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

91532-11-5

Molecular Formula

C20H23ClFN5O

Molecular Weight

403.9 g/mol

IUPAC Name

3-[3-[4-(3-fluorophenyl)piperazin-1-yl]propyl]-1,2,3-benzotriazin-4-one;hydrochloride

InChI

InChI=1S/C20H22FN5O.ClH/c21-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)22-23-26;/h1-3,5-8,15H,4,9-14H2;1H

InChI Key

XTRSZFHBIKFQIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC(=CC=C4)F.Cl

Origin of Product

United States

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